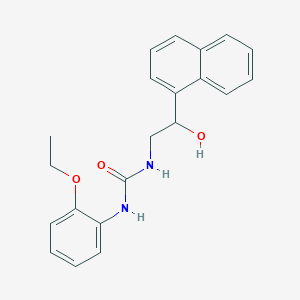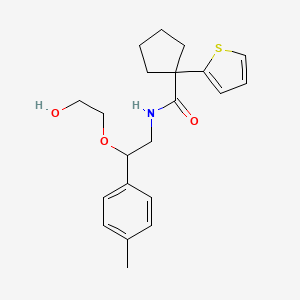
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a compound with a unique chemical structure, consisting of a isoxazole ring fused with a carboxamide group. This compound belongs to a class of organic molecules often used in medicinal chemistry due to its potential pharmacological properties. Understanding the synthesis, reactivity, and applications of this compound can provide valuable insights into its utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves several key steps:
Formation of the Isoxazole Ring: : This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Carboxamide Group: : This can be done by reacting the isoxazole derivative with a carboxylic acid derivative in the presence of a coupling reagent.
Introduction of the Pyrimidin-2-yloxy Group: : This can be achieved by nucleophilic substitution reactions where a pyrimidin-2-ol reacts with a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods: : Industrial production of this compound would involve optimizing these synthetic steps for scalability and yield, including the use of flow chemistry for continuous production and advanced purification techniques such as column chromatography and recrystallization to ensure purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where certain functional groups are converted to higher oxidation states.
Reduction: : Reduction reactions can convert specific functionalities to lower oxidation states, impacting the overall reactivity of the compound.
Substitution: : Various substitution reactions can occur on the aromatic and cyclohexyl rings, replacing hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Use of lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium on carbon (Pd/C) catalyst.
Substitution: : Common reagents include halogens, nucleophiles, and bases in solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
Oxidation: : Can yield carboxylic acids or ketones.
Reduction: : Can form alcohols or amines.
Substitution: : Produces a variety of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : The compound is used in organic synthesis as a building block for more complex molecules.
Biology: : Due to its unique structure, it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: : Potential therapeutic applications include its use as an anti-inflammatory agent or in the treatment of certain diseases, although specific uses would depend on further pharmacological studies.
Industry: : Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, while the carboxamide group might form additional hydrogen bonds. These interactions can modulate the activity of the target proteins or enzymes, influencing biological pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
5-methyl-N-((1r,4r)-4-(purin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
5-methyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide
Uniqueness: : What sets 5-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide apart is its specific interaction profile with biological targets. The presence of the pyrimidin-2-yloxy group provides a distinct set of electronic and steric properties that could enhance its binding affinity and specificity compared to other related compounds.
Hopefully, this offers a comprehensive look into the fascinating world of this compound!
Properties
IUPAC Name |
5-methyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-13(9-18-22-10)14(20)19-11-3-5-12(6-4-11)21-15-16-7-2-8-17-15/h2,7-9,11-12H,3-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYKEBKUKXTIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2849860.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2849866.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)

![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2849874.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2849875.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2849877.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2849879.png)
